molecular formula C18H14FN5O2S B2751702 3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1904367-43-6

3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2751702
CAS No.: 1904367-43-6
M. Wt: 383.4
InChI Key: VLZPCRKXSMLVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a high-purity synthetic compound intended for research and development purposes. This benzamide derivative features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its potential bioactivity. Compounds within this structural class are frequently investigated for their roles in pharmaceutical development, particularly in areas such as degenerative and inflammatory diseases . The molecular structure incorporates a thiophene heterocycle and a fluorinated methoxy benzamide group, which may influence its physicochemical properties and interaction with biological targets. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, a candidate for high-throughput screening assays, or a tool compound for probing biochemical pathways. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures prior to use.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-26-15-4-2-11(8-13(15)19)18(25)20-9-17-22-21-16-5-3-14(23-24(16)17)12-6-7-27-10-12/h2-8,10H,9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZPCRKXSMLVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide" involves multiple steps:

  • Starting Materials: : The preparation may begin with commercially available starting materials like 3-fluoro-4-methoxybenzoic acid and 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine.

  • Acylation Reaction: : The carboxylic acid group of 3-fluoro-4-methoxybenzoic acid is converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

  • Coupling Reaction: : The acid chloride is then coupled with the amino group of 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine under basic conditions, forming the final benzamide compound.

Industrial Production Methods

Industrial-scale production would require optimization of these steps for efficiency and yield. Factors such as reaction temperature, solvent choice, and purification methods (e.g., recrystallization, chromatography) would be crucial.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

  • Oxidation: : The methoxy group could be oxidized under strong oxidizing conditions, potentially forming a hydroxyl group.

  • Reduction: : The fluoro group could undergo nucleophilic substitution under reduction conditions, leading to defluorination.

  • Substitution: : The thiophene ring might participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Conditions such as catalytic hydrogenation or use of lithium aluminum hydride.

  • Substitution: : Conditions involving strong electrophiles like bromine or sulfuric acid.

Major Products

The major products would depend on the type of reaction but could include oxidized derivatives, defluorinated compounds, and substituted thiophene derivatives.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have focused on the synthesis and evaluation of derivatives similar to this compound for their anti-tubercular properties. For instance, research has shown that certain benzamide derivatives exhibit significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. These findings suggest that modifications in the structure can lead to enhanced efficacy against tuberculosis .

Antiviral Properties

Compounds with similar structural features have been investigated for their antiviral activities. For example, N-Heterocycles have been highlighted as promising candidates against various viral infections, demonstrating effective inhibition at low concentrations (EC50 values). The presence of the thiophene and triazole rings may contribute to their bioactivity by facilitating interactions with viral enzymes or host cell receptors .

Anti-Inflammatory Potential

The compound's potential as an anti-inflammatory agent has also been explored. Compounds that inhibit cyclooxygenase (COX) enzymes are crucial in managing inflammation-related diseases. Preliminary data indicate that derivatives based on similar scaffolds show competitive inhibition against COX-II, suggesting that this compound might also possess anti-inflammatory properties .

Case Studies and Experimental Findings

To further elucidate the applications of this compound, several studies have been conducted:

StudyFocusFindings
Study AAnti-tubercular activityFive derivatives showed significant activity with IC50 values between 1.35 to 2.18 μM .
Study BAntiviral screeningN-Heterocycles demonstrated effective inhibition against viral replication at low concentrations (EC50 values) .
Study CInhibition of COX enzymesSeveral derivatives exhibited ED50 values comparable to known anti-inflammatory drugs like Celecoxib .

Mechanism of Action

The mechanism of action would involve the compound's interaction with molecular targets, such as enzymes or receptors. The specific pathways could include inhibition of enzyme activity or modulation of receptor signaling. Detailed studies would be necessary to elucidate these pathways fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyridazine Core

Compound BG14124

Structure : 2-(Pyridin-4-ylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide
Key Differences :

  • Acetamide backbone instead of benzamide.
  • Pyridin-4-ylsulfanyl group replaces the 3-fluoro-4-methoxybenzamide.
    Implications :
  • The sulfanyl group may enhance solubility but reduce lipophilicity compared to the fluorinated benzamide.
  • Pyridine substituents often improve metabolic stability, but the lack of fluorine could diminish electronic effects critical for target binding.
Compound from

Structure : 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide
Key Differences :

  • Butanamide linker (four-carbon chain) vs. methylene.
  • Thiazole-pyridine substituent instead of thiophene.
    Implications :
  • Thiazole-pyridine groups are associated with improved kinase selectivity in some analogs .

Modifications to the Benzamide Group

Compound from

Structure: N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide Key Differences:

  • Ethyl linker instead of methylene.
  • 4-Chlorobenzylamino substituent at position 4. Implications:
  • Chlorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets but reduce solubility.
  • Ethyl linker could alter steric hindrance compared to the target compound’s methylene group.
Compound BG14110

Structure : 4-Fluoro-N-[6-({3-[(Pyridin-4-yl)carbamoyl]propyl}sulfanyl)pyridazin-3-yl]benzamide
Key Differences :

  • Sulfanyl-propyl linker introduces a sulfur atom.
  • 4-Fluorobenzamide without methoxy substitution.
    Implications :
  • Sulfur-containing linkers may improve oxidative stability but increase molecular weight.
Vebreltinib ()

Structure : 6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine
Key Differences :

  • Difluoro(indazolyl)methyl group replaces benzamide.
  • Cyclopropyl-pyrazole at position 5.
    Implications :
  • Approved as a tyrosine kinase inhibitor, vebreltinib’s indazole and fluorine substituents enhance target specificity and metabolic resistance .
  • The target compound’s benzamide may offer a different binding profile due to aromatic stacking interactions.
Cytotoxicity Data ()

Findings :

  • Triazolopyridazine derivatives with chloro or methoxy substituents (e.g., compounds 23 and 24) showed varying cytotoxicity against Hep cell lines (IC50: ~1.2–5 µg/mL) .
    Implications :
  • The target compound’s 3-fluoro-4-methoxy group may balance electron-withdrawing and donating effects, optimizing cytotoxicity compared to simpler analogs.

Physicochemical Properties

Property Target Compound BG14124 Compound Compound
Molecular Weight ~426.4 g/mol 382.46 g/mol ~450.5 g/mol 406.87 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~2.1 ~3.2 ~3.5
Water Solubility Low (fluorine, thiophene) Moderate (sulfanyl group) Low (thiazole, pyridine) Very low (chlorine)

Biological Activity

3-Fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound characterized by its unique molecular structure and potential therapeutic applications. This article explores its biological activity, synthesizing available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₄FN₅O₂S
  • Molecular Weight : 383.4 g/mol
  • CAS Number : 1904367-43-6

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing triazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division and growth .
  • Antimicrobial Properties : The presence of thiophene and triazole moieties in the structure suggests potential antimicrobial effects. Studies have demonstrated that related compounds exhibit antibacterial and antifungal activities against various pathogens .
  • Anti-inflammatory Effects : Compounds similar to this benzamide derivative have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. This could position them as candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Disruption of Cellular Processes : By interfering with tubulin dynamics, it can disrupt cell division in cancer cells.
  • Interaction with Biological Targets : The unique structural components allow it to interact with various biological targets, potentially leading to therapeutic effects.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on compounds similar to this compound:

StudyFindings
Triazole derivatives exhibited significant anticancer activity against MCF-7 breast cancer cells.
Compounds with similar structures showed potent antibacterial activity against Mycobacterium tuberculosis.
Synthesis of triazoloquinazolinone derivatives demonstrated effective inhibition of tubulin polymerization in vitro.

Q & A

Q. What are the critical steps in synthesizing 3-fluoro-4-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves: (i) Formation of the triazolopyridazine core via cyclization of pyridazine precursors under reflux with catalysts like acetic acid or phosphoryl chloride . (ii) Functionalization of the core with thiophene at position 6 using Suzuki-Miyaura coupling (Pd catalysts, aryl boronic acids) . (iii) Benzamide coupling via nucleophilic substitution or amide bond formation (e.g., EDC/HOBt activation) .
  • Optimization : Adjust reaction temperature (80–120°C), solvent polarity (DMF for coupling steps), and catalyst loading (1–5 mol% Pd for cross-coupling) to improve yields (≥70%) .

Q. Which analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

  • Answer :
  • NMR Spectroscopy : 1^1H/13^13C NMR confirms regiochemistry of triazolopyridazine and substitution patterns (e.g., thiophene coupling at C6 vs. C7) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~450–470) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomeric forms (e.g., triazole ring protonation states) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazolopyridazine core’s affinity for ATP-binding pockets . Use:
  • Fluorescence polarization assays to measure binding constants (KdK_d).
  • Cell viability assays (e.g., MTT) for cytotoxicity profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Answer :
  • Modular substitutions : Test analogs with varying substituents on the benzamide (e.g., electron-withdrawing groups at C3-fluoro vs. C4-methoxy) to assess impacts on target binding .
  • Co-crystallization : Resolve binding modes with target proteins (e.g., kinases) to identify key hydrogen bonds or hydrophobic interactions .
  • Computational docking : Use AutoDock Vina or Schrödinger to predict binding affinities and guide synthetic prioritization .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Answer :
  • Assay validation : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding kinetics) to rule out false positives .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation in cell-based vs. cell-free assays .
  • Proteomic profiling : Identify off-target interactions via kinome-wide screens (e.g., KINOMEscan) .

Q. How can crystallographic data inform the design of stable polymorphs?

  • Answer :
  • Analyze X-ray structures for intermolecular interactions (e.g., π-π stacking in triazolopyridazine core) that stabilize specific polymorphs .
  • Screen crystallization solvents (e.g., DMSO/water vs. ethanol) to isolate thermodynamically stable forms .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity profiling?

  • Answer :
  • Rodent models : Assess oral bioavailability (%F >30%) and half-life (t1/2t_{1/2} >4 hrs) via LC-MS/MS plasma analysis .
  • Toxicogenomics : Use RNA-seq to identify off-target gene expression changes in liver/kidney tissues .

Methodological Considerations

Q. How should researchers handle discrepancies in synthetic yields reported across literature?

  • Answer :
  • Reproduce conditions : Verify catalyst purity (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2), solvent dryness, and inert atmosphere (N2_2/Ar) .
  • Scale-down experiments : Test micro-scale reactions (10–50 mg) to identify bottlenecks (e.g., intermediate instability) .

Q. What waste disposal protocols are critical given the compound’s hazardous intermediates?

  • Answer :
  • Chlorinated solvents (e.g., DCM) and heavy metal catalysts (Pd) require segregated waste streams and chelation before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.